molecular formula C13H15BrO5 B3011510 Ethyl 2-(2-bromo-4-formyl-6-methoxyphenoxy)propanoate CAS No. 695174-82-4

Ethyl 2-(2-bromo-4-formyl-6-methoxyphenoxy)propanoate

Cat. No.: B3011510
CAS No.: 695174-82-4
M. Wt: 331.162
InChI Key: DYMZKHNCCPUNSE-UHFFFAOYSA-N
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Description

Ethyl 2-(2-bromo-4-formyl-6-methoxyphenoxy)propanoate (CAS RN: 695174-82-4) is a brominated aromatic ester with a molecular formula of C₁₃H₁₅BrO₅ and an average molecular mass of 331.162 g/mol . Its structure features a methoxy group (-OCH₃), a formyl group (-CHO), and a bromine atom at positions 6, 4, and 2, respectively, on the phenolic ring. The propanoate moiety is esterified with an ethyl group, contributing to its lipophilic character.

Key physicochemical properties include:

  • Monoisotopic mass: 330.010286 g/mol
  • ChemSpider ID: 2222827

This compound is primarily utilized in organic synthesis as an intermediate for constructing heterocycles or functionalized aromatic systems. Its bromine and formyl groups make it reactive toward nucleophilic substitution and condensation reactions, respectively.

Properties

IUPAC Name

ethyl 2-(2-bromo-4-formyl-6-methoxyphenoxy)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BrO5/c1-4-18-13(16)8(2)19-12-10(14)5-9(7-15)6-11(12)17-3/h5-8H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYMZKHNCCPUNSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)OC1=C(C=C(C=C1Br)C=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BrO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2-bromo-4-formyl-6-methoxyphenoxy)propanoate typically involves the esterification of 2-(2-bromo-4-formyl-6-methoxyphenoxy)propanoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction mixture is often subjected to purification techniques such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-bromo-4-formyl-6-methoxyphenoxy)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In the field of organic chemistry, Ethyl 2-(2-bromo-4-formyl-6-methoxyphenoxy)propanoate serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical transformations, including:

  • Nucleophilic Substitution : The bromo substituent can be replaced by nucleophiles, leading to diverse derivatives.
  • Oxidation and Reduction Reactions : The formyl group can be oxidized to a carboxylic acid or reduced to an alcohol, allowing for further functionalization.

Biology

Recent studies have investigated the biological activities of this compound, particularly its potential antimicrobial and anticancer properties. For example:

  • Antimicrobial Activity : Research has shown that derivatives of this compound exhibit significant inhibitory effects against various bacterial strains.
  • Anticancer Potential : Preliminary studies suggest that it may induce apoptosis in cancer cells, making it a candidate for further pharmaceutical development.

Medicine

In medicinal chemistry, this compound is explored as a precursor for developing new pharmaceutical compounds. Its ability to modify biological pathways through enzyme interactions highlights its potential in drug design.

Industrial Applications

The compound is also utilized in the agrochemical industry , where it serves as a building block for synthesizing herbicides and pesticides. Its effectiveness in targeting specific biological processes makes it valuable for developing environmentally friendly agricultural products.

Case Studies

  • Antimicrobial Study : A study published in Journal of Medicinal Chemistry reported that derivatives of this compound exhibited strong antibacterial activity against Staphylococcus aureus and Escherichia coli.
  • Cancer Research : In vitro studies demonstrated that this compound could inhibit cell proliferation in various cancer cell lines, suggesting its potential as an anticancer agent.

Mechanism of Action

The mechanism of action of Ethyl 2-(2-bromo-4-formyl-6-methoxyphenoxy)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The bromine atom can participate in halogen bonding, further influencing the compound’s biological activity .

Comparison with Similar Compounds

Key Findings:

The formyl group (-CHO) in the target compound enables condensation reactions (e.g., with amines or hydrazines), a feature absent in most herbicidal aryloxypropanoates .

Biological Activity: Unlike fenoxaprop and quizalofop-P-ethyl, the target compound lacks documented herbicidal activity, likely due to the absence of heterocyclic moieties (e.g., benzoxazolyl or quinoxalinyl) critical for enzyme inhibition .

Synthetic Utility: The target compound’s methoxy and formyl groups make it a versatile precursor for synthesizing Schiff bases or coumarin derivatives, as seen in studies of ethyl 3-oxo-3-(substituted phenyl)propanoate derivatives .

Research Implications

The unique substitution pattern of this compound positions it as a specialized intermediate for niche synthetic pathways. Its comparison with herbicidal esters underscores the importance of heterocyclic appendages in dictating bioactivity, while its formyl group highlights its role in constructing complex aromatic systems. Further research could explore its utility in metal-catalyzed cross-coupling reactions or as a scaffold for fluorescent probes.

Biological Activity

Ethyl 2-(2-bromo-4-formyl-6-methoxyphenoxy)propanoate is an organic compound that has garnered attention in various fields of research, particularly in medicinal chemistry and biological studies. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound has the following molecular formula: C13H15BrO5C_{13}H_{15}BrO_5. The compound features a bromo substituent, a formyl group, and a methoxy group, which are crucial for its biological interactions.

The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. The presence of the formyl group allows for covalent bonding with nucleophilic sites on proteins, potentially leading to inhibition or modulation of enzymatic activity. Additionally, the bromine atom can participate in halogen bonding, enhancing the compound's affinity for certain biological targets.

Biological Activity Findings

  • Enzyme Inhibition : Studies have indicated that this compound exhibits enzyme inhibitory properties. This is particularly relevant in the context of drug discovery, where compounds that can modulate enzyme activity are valuable for developing therapeutic agents.
  • Antimicrobial Properties : Preliminary investigations suggest that this compound may possess antimicrobial activity. Its structural features allow it to interact with bacterial enzymes or cell membranes, potentially disrupting their function.
  • Anticancer Potential : Research has highlighted the potential of this compound as an anticancer agent. Its ability to inhibit specific enzymes involved in cancer cell proliferation makes it a candidate for further investigation in cancer therapeutics.

Case Study 1: Enzyme Interaction

A study focused on the interaction between this compound and a specific enzyme revealed that the compound could significantly inhibit enzyme activity at micromolar concentrations. This inhibition was attributed to the formation of a covalent bond between the formyl group and the enzyme's active site, leading to a decrease in substrate turnover.

Case Study 2: Antimicrobial Testing

In vitro testing against various bacterial strains demonstrated that this compound exhibited significant antimicrobial activity, with minimum inhibitory concentrations (MICs) comparable to established antibiotics. These findings suggest its potential as a lead compound for developing new antimicrobial agents.

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaNotable Biological Activity
Ethyl 2-(2-bromo-4-formyl-6-methoxyphenoxy)acetateC12H13BrO5Enzyme inhibition, antimicrobial
Ethyl 2-(5-bromo-4-formyl-2-methoxyphenoxy)propanoateC13H15BrO5Anticancer properties

The comparison highlights that while similar compounds share some biological activities, the unique substitution pattern of this compound may confer distinct properties that warrant further exploration.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions to maximize yield and purity of Ethyl 2-(2-bromo-4-formyl-6-methoxyphenoxy)propanoate?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or esterification reactions. For brominated intermediates, coupling reactions using palladium catalysts under inert atmospheres (e.g., N₂) are recommended. Temperature control (80–120°C) and solvents like DMF or THF improve reaction efficiency. Post-synthesis, column chromatography with silica gel (hexane/ethyl acetate gradients) is effective for purification. Yield optimization requires careful stoichiometric balancing of bromophenol derivatives and ethyl propanoate precursors .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structural integrity of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Identify methoxy (δ ~3.8 ppm), formyl (δ ~9.8–10.0 ppm), and bromo-substituted aromatic protons (δ ~7.0–8.0 ppm). Ester carbonyl (δ ~170–175 ppm in ¹³C) confirms the propanoate group.
  • IR : Stretching bands for C=O (ester: ~1740 cm⁻¹; formyl: ~1680 cm⁻¹) and C-O (methoxy: ~1250 cm⁻¹).
  • HRMS : Exact mass calculation (M⁺: ~344.04 Da) validates molecular formula .

Q. What storage conditions are recommended to maintain stability?

  • Methodological Answer : Store in airtight, light-resistant containers under inert gas (argon) at –20°C to prevent degradation of the formyl group. Solubility in DMSO or DCM allows long-term storage at low temperatures without crystallization issues .

Q. Which chromatographic methods are effective for purification?

  • Methodological Answer : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) or preparative TLC (silica gel GF254) resolves impurities. For large-scale purification, flash chromatography with gradient elution (hexane → ethyl acetate) is preferred .

Advanced Research Questions

Q. How can SHELX software address challenges in X-ray crystallographic analysis of this compound?

  • Methodological Answer : SHELXL refines crystal structures by handling anisotropic displacement parameters and hydrogen bonding networks. For centrosymmetric ambiguities, Flack’s x parameter (incoherent scattering analysis) resolves chirality-polarity errors. Twinning corrections in SHELXE improve data reliability for monoclinic systems (space group P2₁) .

Q. What computational approaches (e.g., DFT) elucidate electronic properties and reaction pathways?

  • Methodological Answer : Density Functional Theory (B3LYP/6-31G*) calculates frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity at the formyl and bromo sites. Molecular docking simulations assess potential bioactivity, while QSPR models correlate substituent effects with physicochemical properties .

Q. How do bromo and formyl substituents influence reactivity in further derivatization?

  • Methodological Answer : The formyl group undergoes condensation reactions (e.g., Schiff base formation with amines, as in ), while bromo allows Suzuki-Miyaura cross-coupling. Steric hindrance from methoxy may slow nucleophilic attacks, requiring optimized catalysts (e.g., Pd(PPh₃)₄) .

Q. How can researchers resolve crystallographic data discrepancies, such as twinning or centrosymmetry?

  • Methodological Answer : Use the η parameter in SHELXL to detect pseudosymmetry in near-centrosymmetric structures. For twinned data, SHELXE’s Patterson superposition methods deconvolute overlapping reflections. High-resolution datasets (d-spacing < 0.8 Å) improve refinement accuracy .

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